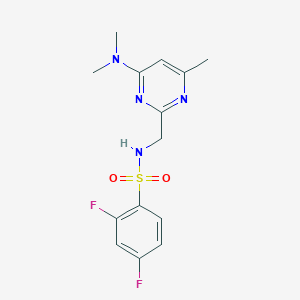

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of DMAP was confirmed by single-crystal XRD . The HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn .Chemical Reactions Analysis

DMAP exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .科学的研究の応用

Metabolism and Toxicology Studies

Compounds similar to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2,4-difluorobenzenesulfonamide are frequently studied for their metabolism and toxicology in humans and other organisms. For example, research on pirimicarb, a compound used as an insecticide, has revealed insights into its metabolism, showing that it undergoes hydrolysis and demethylation, leading to specific metabolites excreted in urine, indicating a considerable demethylation capacity in humans (Hardt, Appl, & Angerer, 1999). Such studies are crucial for understanding the environmental and health impacts of these compounds, including potential toxic effects and pathways of exposure in agricultural settings.

Pharmacological Applications

Certain compounds with structural similarities are explored for their pharmacological potentials, such as antagonists for specific receptors. For instance, OPC-31260, a non-peptide V2 arginine vasopressin (AVP) antagonist, has been shown to produce water diuresis and improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the therapeutic potential of these compounds in treating specific medical conditions (Saito et al., 1997).

Environmental Persistence and Toxicity

Research into compounds like perfluorooctanesulfonate (PFOS) and related fluorochemicals, which share some structural features with this compound, focuses on their environmental persistence and potential toxicity. These studies have highlighted the widespread presence of such chemicals in human and animal tissues across various countries, raising concerns about their environmental impact and the need for monitoring human exposure to these persistent compounds (Kannan et al., 2004).

Monitoring and Exposure Assessment

The development of analytical methods for detecting and quantifying exposure to similar compounds is an essential area of research. Techniques such as automated solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry have been applied to measure trace levels of various perfluorochemicals (PFCs) in biological samples, facilitating large epidemiologic studies to assess exposure (Kuklenyik et al., 2004). These methods are critical for understanding the exposure routes and potential health risks associated with these chemicals.

作用機序

Safety and Hazards

将来の方向性

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved . The future of DMAP and its derivatives lies in their potential applications in various fields such as signal processing, electro-optic modulators, telecommunication, optical switches, deep UV light, high-density data storage, and display technologies .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)12-5-4-10(15)7-11(12)16/h4-7,17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBYUJDGXBFVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]propanamide](/img/structure/B2696947.png)

![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)

![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)

![N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2696954.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2696956.png)

![4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2696960.png)

![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2696967.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2696970.png)